Phenylzinc iodide

Catalog No.
S1899211
CAS No.
23665-09-0
M.F
C6H5IZn
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylzinc iodide

CAS Number

23665-09-0

Product Name

Phenylzinc iodide

IUPAC Name

benzene;iodozinc(1+)

Molecular Formula

C6H5IZn

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

QXXJGZQLPDQOPF-UHFFFAOYSA-M

SMILES

C1=CC=[C-]C=C1.[Zn+]I

Canonical SMILES

C1=CC=[C-]C=C1.[Zn+]I

Cross-coupling Reactions

Phenylzinc iodide is a key player in a family of reactions called cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. Phenylzinc iodide acts as a nucleophile, a molecule that donates an electron pair, and readily reacts with various organic electrophiles (electron-deficient molecules) in the presence of a suitable catalyst. This allows for the selective introduction of the phenyl group at a desired position in the target molecule. Some commonly employed catalysts for these reactions include palladium and nickel complexes [1].

Here's an example of a Suzuki-Miyaura cross-coupling reaction where phenylzinc iodide is used to introduce a phenyl group to an aryl halide:

R-X + PhZnI -> R-Ph + ZnX (where R is an aryl group, X is a halogen)

[1] High-Quality 4-(Ethoxycarbonyl)phenylzinc Iodide 0.5M Solution in Tetrahydrofuran (THF),

Phenylzinc iodide is an organozinc compound with the molecular formula C6H5IZnC_6H_5IZn and a molecular weight of 269.39 g/mol. It is typically encountered as a solution in tetrahydrofuran, where it exhibits significant reactivity due to the presence of both the phenyl group and the zinc halide moiety. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling reactions and carbonyl additions, making it a valuable reagent in synthetic organic chemistry .

PhZnI is a flammable and air-sensitive compound. It can react violently with water, releasing flammable hydrogen gas. Here are some safety considerations:

  • Handle under inert atmosphere conditions.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling.
  • Avoid contact with water and moisture.
  • Dispose of according to hazardous waste regulations [].

  • Cross-Coupling Reactions: It can undergo cross-coupling with alkyl halides, facilitated by transition metal catalysts such as palladium or nickel, to form biaryl compounds .
  • Addition Reactions: The compound can add to carbonyl compounds, leading to the formation of alcohols. For instance, it reacts with aldehydes and ketones to yield secondary and tertiary alcohols, respectively .
  • Reactions with Electrophiles: Phenylzinc iodide can also react with electrophiles such as sulfonyl chlorides and enones, demonstrating its versatility in forming new carbon-carbon bonds .

Phenylzinc iodide can be synthesized through various methods:

  • Direct Insertion Method: One common approach involves the direct insertion of zinc metal into phenyl iodide. This method typically requires an inert atmosphere to prevent oxidation and is performed under controlled conditions to ensure high yields .
  • Reactions with Zinc Halides: Another method includes reacting phenyl lithium or phenyl magnesium bromide with zinc halides, although this method is less common due to the instability of the intermediates involved .

Phenylzinc iodide has several applications in organic synthesis:

  • Synthetic Chemistry: It is widely used as a nucleophilic reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in the preparation of polymers and other materials that require functionalized aromatic compounds.
  • Catalysis: Due to its reactivity, phenylzinc iodide can serve as a catalyst or co-catalyst in various chemical transformations.

Research on interaction studies involving phenylzinc iodide primarily focuses on its reactivity with different electrophiles. For example, studies have shown that it can effectively react with sulfonyl chlorides to form sulfonamides under catalytic conditions . Additionally, its interactions with other organometallic reagents have been explored to understand reaction mechanisms better and improve synthetic methodologies.

Phenylzinc iodide belongs to a broader class of organozinc compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methylzinc iodideC1H3IZnC_1H_3IZnMore reactive than phenylzinc iodide; used for methylation reactions.
Ethylzinc iodideC2H5IZnC_2H_5IZnUseful for ethylation; exhibits similar reactivity patterns but less sterically hindered than phenyl groups.
Benzylzinc chlorideC7H7ClZnC_7H_7ClZnSimilar reactivity but more stable; often used in reactions requiring benzyl groups instead of phenyl groups.
Vinylzinc bromideC2H3BrZnC_2H_3BrZnEngages in conjugate addition reactions; useful for forming carbon-carbon double bonds.
Allylzinc chlorideC3H5ClZnC_3H_5ClZnKnown for its ability to participate in allylic substitutions; distinct due to its reactivity pattern involving allylic positions.

Phenylzinc iodide stands out due to its stability and versatility in forming various functionalized organic compounds through nucleophilic addition and cross-coupling reactions.

Hydrogen Bond Acceptor Count

1

Exact Mass

267.87274 g/mol

Monoisotopic Mass

267.87274 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-16

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